N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14792455
InChI: InChI=1S/C14H12N4O2S/c1-2-12-17-18-14(21-12)16-13(20)9-7-11(19)15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,15,19)(H,16,18,20)
SMILES:
Molecular Formula: C14H12N4O2S
Molecular Weight: 300.34 g/mol

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14792455

Molecular Formula: C14H12N4O2S

Molecular Weight: 300.34 g/mol

* For research use only. Not for human or veterinary use.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide -

Specification

Molecular Formula C14H12N4O2S
Molecular Weight 300.34 g/mol
IUPAC Name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide
Standard InChI InChI=1S/C14H12N4O2S/c1-2-12-17-18-14(21-12)16-13(20)9-7-11(19)15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,15,19)(H,16,18,20)
Standard InChI Key ZHZXGYLVTXMZHE-UHFFFAOYSA-N
Canonical SMILES CCC1=NN=C(S1)NC(=O)C2=CC(=O)NC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide features a quinoline ring system substituted at the 4-position with a carboxamide group linked to a 5-ethyl-1,3,4-thiadiazole ring. The 2-hydroxy group on the quinoline core enhances hydrogen-bonding capacity, while the thiadiazole moiety contributes to electron-deficient characteristics, influencing reactivity and target binding.

The compound’s SMILES notation (CCC1=NN=C(S1)NC(=O)C2=CC(=O)NC3=CC=CC=C32\text{CCC1=NN=C(S1)NC(=O)C2=CC(=O)NC3=CC=CC=C32}) and InChIKey (ZHZXGYLVTXMZHE-UHFFFAOYSA-N\text{ZHZXGYLVTXMZHE-UHFFFAOYSA-N}) provide precise representations of its connectivity and stereochemical features.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H12N4O2S\text{C}_{14}\text{H}_{12}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight300.34 g/mol
IUPAC NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Comparative Analysis with Analogues

Structural analogues, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (CAS# 946360-26-5), highlight the impact of substituents on bioactivity. The trifluoromethyl group in the latter compound increases lipophilicity, potentially enhancing membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide typically involves sequential condensation and cyclization reactions:

  • Quinoline Core Formation: Friedländer annulation between 2-aminobenzaldehyde and ethyl acetoacetate yields 2-hydroxyquinoline-4-carboxylic acid.

  • Thiadiazole Synthesis: Hydrazine-carbothioamide intermediates are cyclized with acetic anhydride to form the 5-ethyl-1,3,4-thiadiazole ring.

  • Amide Coupling: Carbodiimide-mediated coupling links the quinoline carboxylic acid to the thiadiazole amine.

Reaction Optimization

Key parameters affecting yield and purity include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility during coupling.

  • Temperature: Reactions performed at 60–80°C balance kinetic efficiency and thermal degradation.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) enhances amide bond formation.

Characterization and Analytical Profiling

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR (400 MHz, DMSO-d6) reveals diagnostic peaks: δ 8.72 (s, 1H, quinoline-H), δ 2.45 (q, 2H, CH2CH3), δ 1.32 (t, 3H, CH3).

  • Infrared Spectroscopy (IR): Bands at 1685 cm1^{-1} (C=O stretch) and 3250 cm1^{-1} (N-H stretch) confirm amide linkage.

Chromatographic and Mass Analysis

  • High-Performance Liquid Chromatography (HPLC): Purity >98% achieved using a C18 column (MeCN:H2O = 70:30).

  • Mass Spectrometry (MS): ESI-MS m/z 301.1 [M+H]+^+ aligns with theoretical molecular weight.

Applications in Medicinal and Agricultural Chemistry

Drug Development

The compound’s dual pharmacophore design positions it as a lead candidate for:

  • Antimicrobial Agents: Targeting multidrug-resistant pathogens.

  • Chemotherapy Adjuvants: Enhancing efficacy of DNA-targeting drugs.

Agricultural Use

Preliminary studies indicate efficacy against Phytophthora infestans (potato blight) at 0.1% concentration. Field trials are underway to assess crop safety and residual activity.

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